molecular formula C21H17ClN2O2 B6141502 N,N'-(4-Chlorobenzylidene)dibenzamide

N,N'-(4-Chlorobenzylidene)dibenzamide

Cat. No.: B6141502
M. Wt: 364.8 g/mol
InChI Key: FQLKTRRVKOCOIF-UHFFFAOYSA-N
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Description

N,N’-(4-Chlorobenzylidene)dibenzamide is an organic compound that belongs to the class of arylidene bisamides It is characterized by the presence of a chlorobenzylidene group attached to two benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-(4-Chlorobenzylidene)dibenzamide can be synthesized through the condensation reaction of 4-chlorobenzaldehyde with benzamide. The reaction typically involves the use of a catalyst, such as tris(hydrogensulfato)boron, under solvent-free conditions at elevated temperatures (around 100°C) . This method is considered efficient and environmentally friendly, offering high yields and short reaction times.

Industrial Production Methods

While specific industrial production methods for N,N’-(4-Chlorobenzylidene)dibenzamide are not extensively documented, the general approach involves the large-scale application of the aforementioned synthetic route. The use of heterogeneous catalysts and solvent-free conditions aligns with green chemistry principles, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N,N’-(4-Chlorobenzylidene)dibenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-chlorobenzoic acid.

    Reduction: Formation of 4-chlorobenzylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N,N’-(4-Chlorobenzylidene)dibenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N’-(4-Chlorobenzylidene)dibenzamide involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, its structural features allow it to interact with biological macromolecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N’-(4-Chlorobenzylidene)-3,4-dimethoxybenzohydrazide: Similar in structure but with additional methoxy groups.

    4-Methyl N-(4-chlorobenzylidene)aniline: Contains a methyl group instead of the benzamide moieties.

Uniqueness

N,N’-(4-Chlorobenzylidene)dibenzamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[benzamido-(4-chlorophenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O2/c22-18-13-11-15(12-14-18)19(23-20(25)16-7-3-1-4-8-16)24-21(26)17-9-5-2-6-10-17/h1-14,19H,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQLKTRRVKOCOIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(C2=CC=C(C=C2)Cl)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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